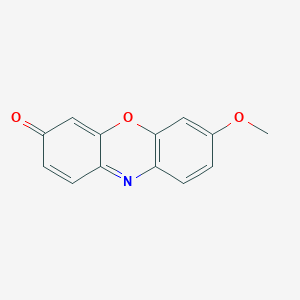

7-Methoxyresorufin

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c1-16-9-3-5-11-13(7-9)17-12-6-8(15)2-4-10(12)14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYYMGDYROYBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205859 | |

| Record name | 7-Methoxyresorufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5725-89-3 | |

| Record name | 7-Methoxyresorufin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005725893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxyresorufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Methoxyresorufin: A Comprehensive Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyresorufin is a fluorogenic probe extensively utilized in pharmacology and toxicology to investigate the activity of cytochrome P450 (CYP) enzymes. Its chemical structure, comprised of a methoxy group attached to a resorufin core, renders it virtually non-fluorescent. However, upon enzymatic O-demethylation, it is converted into the highly fluorescent product, resorufin. This property forms the basis of a sensitive and widely used assay for quantifying the activity of specific CYP isoforms, particularly CYP1A2. This guide provides an in-depth exploration of the mechanism of action of this compound, its substrate specificity, and detailed protocols for its application in experimental settings.

Core Mechanism of Action: Enzymatic O-Demethylation

The primary mechanism of action of this compound involves its role as a substrate for cytochrome P450 enzymes. Specifically, it undergoes an O-demethylation reaction catalyzed by these enzymes, which are a superfamily of monooxygenases involved in the metabolism of a wide array of xenobiotics and endogenous compounds.

In this reaction, the methoxy group (-OCH₃) of this compound is cleaved, leading to the formation of two products: the highly fluorescent molecule resorufin and formaldehyde. This biotransformation is dependent on the presence of NADPH as a cofactor, which provides the reducing equivalents for the CYP catalytic cycle. The conversion of the non-fluorescent substrate to a fluorescent product allows for the continuous and sensitive monitoring of enzyme activity.

Substrate Specificity

This compound is recognized as a relatively specific substrate for the cytochrome P450 1A2 (CYP1A2) isoform in rodents and humans.[1][2] While other CYP isoforms may also metabolize this substrate, the rate of turnover by CYP1A2 is significantly higher, making it a valuable tool for assessing the specific activity of this enzyme.[2] The this compound O-demethylase (MROD) assay is, therefore, a standard method for characterizing the induction or inhibition of CYP1A2 by xenobiotics.[3]

In human liver microsomes, the O-demethylation of this compound is predominantly catalyzed by CYP1A2.[2] Studies have also shown that while 7-ethoxyresorufin (the substrate for the EROD assay) is metabolized by both CYP1A1 and CYP1A2, this compound exhibits a greater selectivity for CYP1A2.[1] This selectivity is crucial for differentiating the activities of these closely related enzymes.

Quantitative Kinetic Data

The enzymatic conversion of this compound to resorufin follows Michaelis-Menten kinetics. The key parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency. Below is a summary of reported kinetic values for the O-demethylation of this compound.

| Enzyme Source | CYP Isoform | Km (µM) | Vmax (nmol/min/mg protein) | kcat (min-1) | Reference |

| House fly microsomes | Mixed Function Oxidase System | 2.88 | 0.27 | - | [4] |

| Human CYP1A2 (wild type, reconstituted) | CYP1A2 | - | - | >5x slower than mutant | [5] |

| Human CYP1A2 (E163K/V193M/K170Q mutant) | CYP1A2 | - | - | >5x faster than wild type | [5] |

Experimental Protocol: this compound O-Demethylase (MROD) Assay

The MROD assay is a fluorometric method used to determine the catalytic activity of CYP1A2. The following is a generalized protocol that can be adapted for specific experimental needs.

Materials and Reagents

-

This compound (substrate)

-

Resorufin (standard)

-

NADPH (cofactor)

-

Liver microsomes or other enzyme source

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.4)

-

Methanol or acetonitrile (for stopping the reaction)

-

96-well microplate (black, clear bottom recommended)

-

Fluorescence microplate reader

Experimental Workflow

Detailed Protocol

-

Preparation of Reagents:

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mM) in a suitable organic solvent such as DMSO or methanol. Store protected from light at -20°C.

-

Resorufin Standard Stock Solution: Prepare a stock solution of resorufin (e.g., 1 mM) in the same solvent as the substrate. This will be used to generate a standard curve.

-

NADPH Stock Solution: Prepare a fresh solution of NADPH (e.g., 10-20 mM) in buffer on the day of the experiment. Keep on ice.

-

Working Solutions: Dilute the stock solutions to the desired working concentrations in the assay buffer. The final concentration of this compound in the assay is typically in the low micromolar range.

-

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the resorufin standard in the assay buffer containing the stop solution. The concentration range should encompass the expected amount of product formation in the enzymatic reaction.

-

-

Enzymatic Reaction:

-

In a 96-well plate, add the assay buffer, the microsomal protein (e.g., 0.1-0.5 mg/mL), and the this compound working solution.[6]

-

Pre-incubate the plate at 37°C for a few minutes to allow the components to reach thermal equilibrium.

-

Initiate the reaction by adding the NADPH working solution.

-

Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes). The incubation time should be within the linear range of the reaction.

-

Terminate the reaction by adding a cold stop solution, such as methanol or acetonitrile. This also serves to precipitate the protein.

-

-

Fluorescence Measurement:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new black 96-well plate.

-

Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for resorufin.

-

Fluorescent Properties of Resorufin

The product of the MROD assay, resorufin, is a highly fluorescent molecule. Its fluorescent properties are summarized below.

| Property | Wavelength (nm) | Reference(s) |

| Excitation Maximum | 570-571 | [7][8] |

| Emission Maximum | 580-585 | [7][8] |

Conclusion

This compound serves as a valuable and specific tool for the investigation of cytochrome P450 activity, particularly that of CYP1A2. Its mechanism of action, based on enzymatic O-demethylation to a fluorescent product, allows for a highly sensitive and reproducible assay. The MROD assay, when conducted with appropriate controls and standards, provides robust data on the catalytic function of CYP1A2, which is critical for studies in drug metabolism, toxicology, and drug-drug interactions. The detailed understanding of its mechanism and the application of standardized protocols are essential for generating reliable and meaningful data in both basic and applied research settings.

References

- 1. Methoxyresorufin and benzyloxyresorufin: substrates preferentially metabolized by cytochromes P4501A2 and 2B, respectively, in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. researchgate.net [researchgate.net]

- 5. Enhancement of this compound O-demethylation activity of human cytochrome P450 1A2 by molecular breeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaron.com [pharmaron.com]

- 7. caymanchem.com [caymanchem.com]

- 8. mdpi.com [mdpi.com]

7-Methoxyresorufin: A Technical Guide to its Chemical Properties, Synthesis, and Application in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyresorufin (7-MR) is a vital fluorogenic probe extensively utilized in drug discovery and development for the high-throughput screening of cytochrome P450 (CYP) enzyme activity. Specifically, it is a sensitive substrate for CYP1A1 and CYP1A2, key enzymes in the metabolism of xenobiotics. The O-demethylation of this compound by these enzymes yields the highly fluorescent product, resorufin, providing a direct and quantifiable measure of enzyme activity. This technical guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound, tailored for researchers and professionals in the life sciences.

Chemical Properties

This compound is a heterocyclic compound with the formal name 7-methoxy-3H-phenoxazin-3-one. Its core structure consists of a phenoxazine ring system. Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₉NO₃ | [1][2] |

| Molecular Weight | 227.21 g/mol | [1][2] |

| CAS Number | 5725-89-3 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | Not readily available in cited literature | |

| Boiling Point | Not readily available in cited literature | |

| Solubility | Soluble in DMSO and ethanol | [1][2] |

| Purity | ≥90% | [1] |

| Excitation Wavelength | 570-571 nm | [1][2] |

| Emission Wavelength | 580 nm | [1] |

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a general and plausible synthetic route can be adapted from the established synthesis of 3H-phenoxazin-3-one derivatives. This typically involves the condensation of a substituted aminophenol with a benzoquinone derivative.

A potential synthetic pathway for this compound could involve the reaction of 2-amino-5-methoxyphenol with 1,4-benzoquinone. The following diagram illustrates this proposed synthesis workflow.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: General Synthesis of 3H-phenoxazin-3-one Derivatives

This protocol is a general representation for the synthesis of 3H-phenoxazin-3-one derivatives and can be adapted for the synthesis of this compound.[3]

Materials:

-

Substituted ortho-aminophenol (e.g., 2-amino-5-methoxyphenol)

-

1,4-Benzoquinone

-

Ethanol

-

Anhydrous sodium acetate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Dissolve the substituted ortho-aminophenol (1 equivalent) in ethanol in a round-bottom flask.

-

Add anhydrous sodium acetate (1 equivalent) to the mixture and stir at room temperature for 15 minutes.

-

Add 1,4-benzoquinone (1 equivalent) portion-wise to the reaction mixture.

-

Heat the mixture at reflux temperature for 3-5 hours.

-

Monitor the progress of the reaction using thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3H-phenoxazin-3-one derivative.

Signaling Pathway: Metabolism of this compound by Cytochrome P450

The primary application of this compound is as a fluorogenic substrate for cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2.[1] The metabolic pathway involves the O-demethylation of the methoxy group, which results in the formation of the highly fluorescent compound, resorufin.

Caption: O-demethylation of this compound by CYP1A1/CYP1A2.

Experimental Protocol: In Vitro Cytochrome P450 Activity Assay (MROD Assay)

This protocol describes a general method for measuring the activity of CYP1A enzymes using this compound (MROD - Methoxyresorufin-O-demethylase assay).

Materials:

-

Human liver microsomes or recombinant CYP1A enzymes

-

This compound stock solution (in DMSO)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Potassium phosphate buffer (pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer and the NADPH regenerating system.

-

Add the liver microsomes or recombinant enzymes to the wells of the microplate.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound to each well to a final concentration typically in the low micromolar range.

-

Immediately measure the increase in fluorescence (Excitation: ~570 nm, Emission: ~580 nm) over time using a fluorescence microplate reader.

-

The rate of resorufin formation is proportional to the enzyme activity and can be quantified by comparison to a resorufin standard curve.

Conclusion

This compound is an indispensable tool in drug metabolism and toxicology studies. Its well-defined chemical properties and its role as a specific fluorogenic substrate for key cytochrome P450 enzymes make it ideal for high-throughput screening and detailed kinetic studies. This guide provides a foundational understanding of its synthesis, properties, and application, enabling researchers to effectively utilize this compound in their drug development endeavors.

References

Discovering Novel Inhibitors Using 7-Methoxyresorufin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 7-Methoxyresorufin in the discovery of novel enzyme inhibitors, with a primary focus on cytochrome P450 (CYP) enzymes. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, data interpretation, and visualization of the core concepts and workflows.

Introduction: The Role of this compound in Inhibitor Screening

This compound is a fluorogenic probe that serves as a valuable tool in drug discovery and development for identifying and characterizing enzyme inhibitors.[1] It is a substrate for several cytochrome P450 (CYP) isoforms, which are a superfamily of enzymes crucial for the metabolism of a wide array of xenobiotics, including drugs.[1][2] The inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs), which can lead to adverse clinical outcomes.[2][3][4] Therefore, assessing the inhibitory potential of new chemical entities on CYP isoforms is a critical step in the drug development process.[1][2]

The principle of the assay is based on the enzymatic O-demethylation of the non-fluorescent this compound to the highly fluorescent product, resorufin.[1][5] The rate of resorufin formation is directly proportional to the enzyme activity.[1] In the presence of an inhibitor, the rate of this conversion decreases, providing a measurable signal to quantify the inhibitory potency of a test compound.[1][6] This method, often referred to as the Methoxyresorufin-O-demethylase (MROD) assay, is particularly useful for studying CYP1A2 activity.[7]

Core Principles and Metabolic Pathway

The enzymatic reaction at the core of this assay is the O-dealkylation of this compound by a CYP enzyme, primarily CYP1A2, to produce resorufin and formaldehyde. This reaction is dependent on the presence of NADPH as a cofactor. The intensity of the fluorescence emitted by resorufin is then measured to determine the rate of the reaction.

When a potential inhibitor is introduced, it can interact with the enzyme in several ways, with the most common being reversible inhibition (competitive, non-competitive, or uncompetitive) and irreversible (time-dependent) inhibition.[2][3] The MROD assay is particularly well-suited for high-throughput screening (HTS) to identify initial hits from large compound libraries.[1]

Experimental Protocols

This section provides a detailed methodology for performing a this compound-based inhibition assay. The protocol is adaptable for both single-compound profiling and high-throughput screening.

Materials and Reagents

-

Enzyme Source: Human liver microsomes (HLM) or recombinant human CYP1A2 enzyme.[6]

-

Substrate: this compound.

-

Cofactor: NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) or NADPH.[8]

-

Buffer: Potassium phosphate buffer (e.g., 0.1 M, pH 7.4).[9]

-

Test Compounds and Positive Control Inhibitor: Test compounds dissolved in a suitable solvent (e.g., DMSO). A known CYP1A2 inhibitor (e.g., α-naphthoflavone or furafylline) should be used as a positive control.[5][6][7]

-

Stop Solution: Acetonitrile or ice-cold methanol to terminate the reaction.[8]

-

Instrumentation: Fluorescence microplate reader, incubator, centrifuge.

Assay Procedure

-

Preparation of Reagents:

-

Prepare stock solutions of this compound, test compounds, and the positive control inhibitor in an appropriate solvent (e.g., DMSO).

-

Prepare the working buffer and the NADPH regenerating system.

-

-

Incubation Setup (96-well plate format):

-

Add the buffer, human liver microsomes (or recombinant enzyme), and the NADPH regenerating system to each well.

-

Add various concentrations of the test compound or the positive control inhibitor to the respective wells. Include a vehicle control (solvent only).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.[8]

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding this compound to each well. The final concentration of this compound should be at or near its Km value for the enzyme, if known. A typical concentration used is 100 µM.[8]

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specific duration (e.g., 5-15 minutes).[8] The incubation time should be within the linear range of resorufin formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding a stop solution, such as ice-cold methanol.[8]

-

-

Detection:

-

Centrifuge the plate to pellet the precipitated protein.

-

Measure the fluorescence of the supernatant in a microplate reader at the appropriate excitation and emission wavelengths for resorufin (typically around 530 nm excitation and 590 nm emission).

-

Data Analysis

The primary endpoint of the assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[4][6][10]

-

Calculate Percent Inhibition:

-

Percent Inhibition = [1 - (Fluorescence of test well / Fluorescence of vehicle control well)] x 100

-

-

Determine IC50 Value:

Data Presentation: Quantitative Analysis of Known Inhibitors

The following table summarizes the inhibitory potential of several known compounds against CYP1A2, with IC50 values determined using assays involving resorufin-based substrates.

| Compound | CYP Isoform | Substrate | IC50 (µM) | Notes |

| α-Naphthoflavone | CYP1A2 | 7-Ethoxyresorufin | ~0.02 | A well-known non-specific CYP1 inhibitor.[5] |

| Furafylline | CYP1A2 | This compound | Varies | A selective mechanism-based inhibitor of CYP1A2.[5] |

| Ellipticine | CYP1A1/1A2 | 7-Ethoxyresorufin/7-Methoxyresorufin | Potent | A potent inhibitor of both CYP1A1 and CYP1A2.[5] |

| Galangin | CYP1A2 | This compound | Potent | A flavonoid that acts as a potent inhibitor of CYP1A2.[11] |

| 3-Hydroxyflavone | CYP1A2 | This compound | Moderate | A flavonoid with moderate inhibitory activity.[11] |

| Flavone | CYP1A2 | This compound | Weaker | A flavonoid with weaker inhibitory activity compared to galangin.[11] |

| Sesamin | CYP1A | 7-Ethoxyresorufin | 3.0 - 7.9 | A lignan that acts as a mechanism-based inhibitor.[12] |

Visualization of Experimental and Logical Workflows

General Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps involved in determining the IC50 value of a test compound using the this compound assay.

High-Throughput Screening (HTS) Workflow

For screening large compound libraries, the assay is adapted for a high-throughput format. The logical workflow for such a screening campaign is depicted below.

Conclusion

The this compound-based assay is a robust, sensitive, and cost-effective method for identifying and characterizing inhibitors of CYP enzymes, particularly CYP1A2.[1] Its suitability for high-throughput screening makes it an invaluable tool in the early stages of drug discovery for flagging compounds with a potential for drug-drug interactions.[1] By following standardized protocols and employing rigorous data analysis, researchers can reliably determine the inhibitory potency of novel chemical entities, thereby guiding lead optimization and reducing the risk of clinical failures due to metabolic liabilities.

References

- 1. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 2. criver.com [criver.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 5. EROD and MROD as Markers of Cytochrome P450 1A Activities in Hepatic Microsomes from Entire and Castrated Male Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. researchgate.net [researchgate.net]

- 8. CYP1A2 expression and activity in a large panel of human nonneoplastic surgical liver samples: Influence of genetics, lifestyle, and other factors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. clyte.tech [clyte.tech]

- 11. Inhibition of methoxyresorufin demethylase activity by flavonoids in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro inhibition of 7-ethoxyresorufin-O-deethylase (EROD) and p-nitrophenol hydroxylase (PNPH) activities by sesamin in hepatic microsomes from two fish species - PubMed [pubmed.ncbi.nlm.nih.gov]

Principle of the MROD (7-methoxyresorufin-O-demethylase) assay

The 7-methoxyresorufin-O-demethylase (MROD) assay is a widely utilized and robust method in pharmacology and toxicology for the quantitative determination of the activity of specific cytochrome P450 (CYP) enzymes. This guide provides a comprehensive overview of the core principles, experimental protocols, data analysis, and applications of the MROD assay, tailored for researchers, scientists, and drug development professionals.

Core Principle

The MROD assay is a fluorometric or high-performance liquid chromatography (HPLC)-based method that measures the enzymatic O-demethylation of the substrate this compound.[1] This reaction is catalyzed by cytochrome P450 enzymes, with a notable specificity for the CYP1A2 isoform in human liver microsomes.[2][3] The non-fluorescent substrate, this compound, is converted into a highly fluorescent product, resorufin, which can be readily quantified. The rate of resorufin formation is directly proportional to the activity of the CYP enzyme.

The enzymatic reaction requires the presence of NADPH as a cofactor to initiate the catalytic cycle of the P450 enzyme.[1] The MROD assay is frequently employed to investigate the induction or inhibition of CYP1A2 activity by xenobiotics, including drugs and environmental pollutants.[2]

Biochemical Reaction Pathway

The fundamental biochemical transformation in the MROD assay is the O-demethylation of this compound. This reaction is a classic example of a CYP450-mediated oxidation. The methoxy group on the resorufin molecule is removed, yielding resorufin and formaldehyde as products.

Experimental Workflow

The MROD assay is typically performed using liver microsomes, which are rich in CYP enzymes, although it can also be adapted for use with cell lines like H4IIE rat hepatoma cells.[4] The general workflow involves the preparation of reagents, incubation of the substrate with the enzyme source, termination of the reaction, and subsequent detection of the fluorescent product.

Detailed Experimental Protocol

This protocol is a generalized procedure for the MROD assay using liver microsomes. It is crucial to optimize parameters such as microsomal protein concentration, substrate concentration, and incubation time for specific experimental conditions.

Reagents and Materials:

-

Liver microsomes (e.g., human, rat, porcine)

-

This compound

-

NADPH

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)[5]

-

Methanol (for reaction termination)[5]

-

Resorufin (for standard curve)

-

96-well microplate (black, for fluorescence reading)

-

Fluorometric microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.[6]

-

Prepare a fresh solution of NADPH in buffer immediately before use.

-

Prepare a stock solution of resorufin in DMSO for the standard curve.

-

Thaw liver microsomes on ice.

-

-

Incubation:

-

In a microcentrifuge tube or a 96-well plate, combine the microsomal protein (e.g., 0.2 mg), phosphate buffer, and this compound (e.g., final concentration of 2 µM).[1][5]

-

Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.[5]

-

Initiate the enzymatic reaction by adding NADPH (e.g., final concentration of 1 mM).[1][5]

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10 minutes).[5]

-

-

Reaction Termination:

-

Stop the reaction by adding a volume of cold methanol (e.g., 0.5 ml).[5]

-

Centrifuge the terminated reaction mixture to pellet the protein.

-

-

Detection:

-

Transfer the supernatant to a 96-well plate.

-

Measure the fluorescence of resorufin using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation ~560 nm, emission ~586 nm).[7]

-

-

Standard Curve:

-

Prepare a series of dilutions of the resorufin stock solution to create a standard curve.

-

Measure the fluorescence of the standards under the same conditions as the samples.

-

Data Presentation and Analysis

The raw fluorescence data is converted to the amount of resorufin produced using the standard curve. The enzyme activity is typically expressed as picomoles of resorufin formed per minute per milligram of microsomal protein.

For kinetic studies, the assay is performed with varying substrate concentrations.[1] The resulting data can be analyzed using enzyme kinetic models, such as Michaelis-Menten or Eadie-Hofstee plots, to determine kinetic parameters like Km and Vmax.[1][8]

Table 1: Summary of Quantitative Data for MROD Assay

| Parameter | Typical Value/Range | Species/System | Reference |

| Substrate Concentration | 0.0156 to 3.0 µM | Porcine Liver Microsomes | [1] |

| 2 µM (fixed) | Porcine Liver Microsomes | [1][5] | |

| Microsomal Protein | 0.2 mg | Porcine Liver Microsomes | [1] |

| 1 mg/ml | Various mouse tissues | [5] | |

| NADPH Concentration | 1 mM | Porcine Liver Microsomes | [1][5] |

| Incubation Time | 10 minutes | Mouse Liver Microsomes | [5] |

| Incubation Temperature | 37°C | General | [5] |

| Fluorescence Detection | Excitation: 560 nm | General | [7] |

| Emission: 586 nm | General | [7] | |

| Inhibitor (α-naphthoflavone) | 0.1, 1.0, 4.0, 20.0 µM | Porcine Liver Microsomes | [1] |

| Inhibitor (Ellipticine) | 0.1, 1.0, 4.0, 20.0 µM | Porcine Liver Microsomes | [1] |

| Inhibitor (Furafylline) | 10, 20, 50, 100 µM | Porcine Liver Microsomes | [1] |

Applications in Research and Drug Development

The MROD assay is a valuable tool in various research and development areas:

-

Drug Metabolism Studies: To assess the potential of new chemical entities to be metabolized by CYP1A2.

-

Drug-Drug Interactions: To investigate the inhibitory or inductive effects of drugs on CYP1A2 activity, which can help predict potential adverse drug-drug interactions.

-

Toxicology and Environmental Monitoring: To screen for environmental pollutants that can induce CYP1A enzymes, serving as a biomarker of exposure.[6]

-

Enzyme Kinetics: To characterize the kinetic properties of CYP1A2 and other P450 enzymes.[1]

-

High-Throughput Screening: The microplate-based format of the assay makes it suitable for high-throughput screening of large compound libraries.

References

- 1. EROD and MROD as Markers of Cytochrome P450 1A Activities in Hepatic Microsomes from Entire and Castrated Male Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of methoxyresorufin demethylase activity by flavonoids in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] EROD and MROD as Markers of Cytochrome P450 1A Activities in Hepatic Microsomes from Entire and Castrated Male Pigs | Semantic Scholar [semanticscholar.org]

The Role of Cytochrome P450 1A2 in Xenobiotic Metabolism: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochrome P450 1A2 (CYP1A2) is a pivotal enzyme in the field of xenobiotic metabolism, predominantly expressed in the human liver where it constitutes approximately 13-15% of the total CYP content.[1][2] This monooxygenase plays a critical role in the Phase I biotransformation of a wide array of substances, including numerous clinical drugs, dietary compounds, and procarcinogens.[2][3] The expression and activity of CYP1A2 are characterized by significant interindividual variability, influenced by a combination of genetic polymorphisms, environmental factors such as smoking, and exposure to various inducers and inhibitors.[3] This variability has profound implications for drug efficacy, adverse drug reactions, and individual susceptibility to chemically-induced diseases. This technical guide provides an in-depth examination of CYP1A2's function, regulation, and clinical significance, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for professionals in pharmacology and toxicology.

Introduction to CYP1A2

CYP1A2 is a member of the cytochrome P450 superfamily, a group of heme-containing enzymes primarily located in the endoplasmic reticulum of hepatocytes.[4] Its primary function is to catalyze the oxidation of lipophilic xenobiotics, rendering them more water-soluble for subsequent detoxification and excretion.[5] CYP1A2 is responsible for the metabolism of about 10% of clinically used drugs.[6] Beyond pharmaceuticals, CYP1A2 metabolically activates several procarcinogens, such as polycyclic aromatic hydrocarbons (PAHs) and heterocyclic aromatic amines (HAAs) found in tobacco smoke and well-cooked meat, converting them into reactive intermediates that can form DNA adducts and initiate carcinogenesis.[7][8]

The human CYP1A2 gene is located on chromosome 15q24.1, in close proximity to the CYP1A1 gene.[3] Its expression is primarily regulated at the transcriptional level by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3]

Regulation of CYP1A2 Expression: The Aryl Hydrocarbon Receptor (AhR) Pathway

The induction of CYP1A2 is predominantly mediated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[3] In its inactive state, AhR resides in the cytoplasm as part of a protein complex including Heat Shock Protein 90 (HSP90), AhR-interacting protein (AIP, also known as XAP2), and the co-chaperone p23.[7][9]

The canonical signaling pathway is initiated by the binding of a ligand, such as a PAH or 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), to AhR.[9] This binding event triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR-ligand complex into the nucleus.[7][10] Inside the nucleus, AhR heterodimerizes with the AhR Nuclear Translocator (ARNT).[10][11] This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes, including CYP1A2.[7][10] Binding to XREs initiates the transcription of these genes, leading to increased synthesis of CYP1A2 mRNA and, subsequently, higher levels of the enzyme.[12]

Figure 1: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for CYP1A2 Induction.

Quantitative Analysis of CYP1A2 Function

The activity of CYP1A2 is highly variable and can be quantified by examining its interaction with various substrates, inhibitors, and inducers.

Substrates and Enzyme Kinetics

CYP1A2 metabolizes a range of planar, lipophilic molecules. Caffeine and phenacetin are classic probe substrates used to determine its activity.[13]

| Substrate | Reaction | Km | Vmax | Source |

| Phenacetin | O-deethylation | 12 µM | 2.8 pmol/pmol P450/min | [14] |

| Caffeine | 3-N-demethylation | 0.66 mM | 106.3 ng/hr/mg protein | [15][16] |

Table 1: Michaelis-Menten Kinetic Parameters for Key CYP1A2 Substrates.

Inhibitors

Co-administration of drugs that inhibit CYP1A2 can lead to significant drug-drug interactions by increasing the plasma concentrations of CYP1A2 substrates. Fluvoxamine, an antidepressant, is a particularly potent inhibitor.[3][17]

| Inhibitor | Type of Inhibition | Ki (Inhibition Constant) | Source |

| Fluvoxamine | Potent | 0.12 - 0.24 µM | [3][17] |

| Theophylline | Competitive | 0.41 µM | [15][16] |

| 8-Phenyltheophylline | Competitive | 0.11 µM | [2] |

| Propafenone | Competitive | 21 µM | [14] |

| Mexiletine | Competitive | 47 µM | [14] |

Table 2: Inhibition Constants (Ki) for Common CYP1A2 Inhibitors.

Inducers

Exposure to certain xenobiotics, most notably PAHs from cigarette smoke, induces CYP1A2 expression, leading to accelerated metabolism of its substrates. The proton-pump inhibitor omeprazole is also a known inducer.[8][18]

| Inducer | Population/Model | Fold Induction / Activity Change | Source |

| Cigarette Smoking | Human Duodenal Biopsies | ~4.2-fold increase in median EROD activity (2.1 vs 0.5 pmol/min/mg) | [8] |

| Omeprazole (40 mg/day) | Human Volunteers (Poor Metabolizers) | 38.9% median increase in ¹³CO₂ exhalation from ¹³C-caffeine | [19] |

| Omeprazole (50 µM) | Human Hepatocytes (in vitro) | 11.7 to 61.8-fold increase in phenacetin O-deethylase activity | [20] |

Table 3: Induction of CYP1A2 Activity by Common Xenobiotics.

Basal Expression Levels

The basal expression of CYP1A2 protein in the liver varies significantly among individuals.

| Population | Method | Mean/Median Concentration (pmol/mg microsomal protein) | Source |

| Human Liver Donors (n=3) | Mass Spectrometry | 165 - 263 | [21] |

| Human Liver Donors (n=123) | Not Specified | 270.01 (median) | [22] |

| Human Subjects (by smoking status) | Estimation | Non-smokers: 52; >20 cigarettes/day: 94 | [23] |

Table 4: Basal CYP1A2 Protein Expression in Human Liver Microsomes.

Genetic Polymorphisms

Genetic variation in the CYP1A2 gene is a major contributor to the observed differences in enzyme activity. While many single nucleotide polymorphisms (SNPs) have been identified, the most studied is -163C>A (rs762551), which defines the CYP1A2*1F allele.[24] This allele is associated with higher inducibility of the enzyme, particularly in smokers.[25]

| Allele (Key SNP) | Population | Allele Frequency (%) | Source |

| CYP1A21F (-163A) | Caucasians / Europeans | 68 - 73.7% | [26][27] |

| East Asians | 67 - 69.3% | [26][27] | |

| Africans | 61% | [27] | |

| Tibetans | 14.6% | [27] | |

| CYP1A21C (-3860A) | East Asians | 28% | [24][26] |

| Africans / African-Americans | 31% | [26] | |

| Caucasians / Europeans | 0.4 - 2% | [24][26] |

Table 5: Allele Frequencies of Key CYP1A2 Polymorphisms in Different Global Populations.

Experimental Protocols

Accurate assessment of CYP1A2's role in the metabolism of a test compound requires robust experimental methods. The following sections provide detailed protocols for key assays.

In Vitro CYP1A2 Activity Assay using Human Liver Microsomes

This protocol describes the measurement of CYP1A2-mediated phenacetin O-deethylation to paracetamol in human liver microsomes (HLM), followed by HPLC analysis.

Figure 2: Experimental Workflow for an In Vitro CYP1A2 Activity Assay.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 M sodium phosphate buffer (pH 7.4).

-

Prepare a stock solution of phenacetin (substrate) in a suitable solvent (e.g., methanol).

-

Prepare a stock solution of NADPH (cofactor) in buffer immediately before use.

-

Prepare a termination solution (e.g., ice-cold acetonitrile containing an internal standard like caffeine).

-

-

Incubation Setup:

-

In a microcentrifuge tube, combine 100 µl of HLM (e.g., at a final concentration of 0.5 mg/mL protein), the phosphate buffer, and phenacetin (e.g., at a final concentration of 100 µM). The total volume before cofactor addition should be pre-determined (e.g., 490 µl).

-

Include control incubations: a negative control without NADPH to check for non-enzymatic degradation and a control with a known CYP1A2 inhibitor (e.g., fluvoxamine) to confirm specificity.

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

-

Reaction:

-

Termination and Sample Processing:

-

Stop the reaction by adding two volumes of the ice-cold termination solution (e.g., 1 mL of acetonitrile with internal standard).

-

Vortex vigorously and centrifuge at high speed (e.g., 13,000 x g for 10 minutes at 4°C) to precipitate the microsomal proteins.[28]

-

-

HPLC Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject a sample (e.g., 100 µl) onto a C18 reverse-phase column.[28][29]

-

Use an isocratic mobile phase, such as acetonitrile:water (15:85), at a flow rate of 0.7 mL/min.[28][29]

-

Detect the metabolite (paracetamol) and internal standard using a UV detector at 240 nm.[28][29]

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of paracetamol.

-

Calculate the concentration of the metabolite formed in the samples.

-

Express the CYP1A2 activity as the rate of product formation (e.g., in pmol/min/mg of microsomal protein).

-

CYP1A2 mRNA Quantification by RT-qPCR

This protocol outlines the steps for measuring CYP1A2 gene expression levels from liver tissue or cultured hepatocytes using two-step reverse transcription quantitative PCR (RT-qPCR).

Figure 3: Experimental Workflow for CYP1A2 mRNA Quantification by RT-qPCR.

Methodology:

-

RNA Isolation:

-

Isolate total RNA from cells or tissue using a suitable method, such as a TRIzol-based reagent or a commercial kit.[30]

-

Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is desirable.

-

Treat the RNA sample with DNase I to remove any contaminating genomic DNA.[30]

-

-

cDNA Synthesis (Reverse Transcription):

-

Prepare a reverse transcription master mix containing reverse transcriptase, dNTPs, random primers or oligo(dT)s, RNase inhibitor, and reaction buffer.[31]

-

Add a standardized amount of total RNA (e.g., 1 µg) to the master mix.

-

Perform cDNA synthesis according to the manufacturer's protocol for the reverse transcriptase (e.g., incubate at 37°C for 60 minutes, followed by enzyme inactivation at 70°C for 10 minutes).[30][31]

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR master mix containing DNA polymerase, SYBR Green dye (or a TaqMan probe), dNTPs, and buffer.

-

In separate wells of a qPCR plate, add the master mix, diluted cDNA template, and gene-specific primers for CYP1A2 and at least one stably expressed housekeeping gene (e.g., GAPDH, ACTB).

-

Run the plate in a real-time PCR instrument using a standard cycling program:

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) value for each reaction.

-

Normalize the Cq value of CYP1A2 to the Cq value of the housekeeping gene (ΔCq = CqCYP1A2 - Cqhousekeeping).

-

Calculate the relative expression of CYP1A2 using the comparative Cq (ΔΔCq) method, comparing treated samples to a control or calibrator sample.

-

Genotyping of CYP1A2*1F (rs762551)

This protocol describes the genotyping of the -163C>A SNP using a TaqMan allele discrimination assay.

Figure 4: Experimental Workflow for SNP Genotyping using a TaqMan Assay.

Methodology:

-

DNA Isolation:

-

PCR Setup:

-

Select a pre-designed and validated TaqMan SNP Genotyping Assay for rs762551. This assay contains two allele-specific probes (one for 'C' and one for 'A', each with a different fluorescent reporter dye) and locus-specific PCR primers.

-

Prepare a PCR master mix containing TaqMan Genotyping Master Mix, the specific SNP Genotyping Assay, and nuclease-free water.

-

Aliquot the master mix into the wells of a real-time PCR plate.

-

Add a standardized amount of gDNA (e.g., 10-30 ng) to each well.[13] Include no-template controls (NTCs) to check for contamination.

-

-

Real-Time PCR:

-

Run the plate on a real-time PCR instrument using the manufacturer's recommended cycling conditions for SNP genotyping. This typically includes an initial denaturation step followed by 40-50 cycles of denaturation and annealing/extension.

-

-

Data Analysis:

-

After the run, perform an endpoint read of the fluorescence for each reporter dye in each well.

-

The instrument software will plot the fluorescence signals on an allelic discrimination plot.

-

Samples will cluster into three distinct groups, allowing for the unambiguous assignment of each sample's genotype: homozygous C/C, heterozygous C/A, or homozygous A/A.[34]

-

Conclusion

CYP1A2 stands as a central enzyme in xenobiotic metabolism with far-reaching consequences for drug therapy and chemical safety. Its activity is a complex interplay of genetic predisposition, primarily through polymorphisms like CYP1A2*1F, and environmental exposures that drive its induction via the AhR pathway. A thorough understanding of these factors, aided by the quantitative and methodological approaches outlined in this guide, is essential for drug development professionals aiming to predict drug-drug interactions and for researchers investigating the mechanisms of chemical carcinogenesis. The continued study of CYP1A2 will undoubtedly lead to more personalized approaches in medicine and more accurate risk assessments in toxicology.

References

- 1. Effect of fluvoxamine therapy on the activities of CYP1A2, CYP2D6, and CYP3A as determined by phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of human CYP1A2 activity in vitro by methylxanthines: potent competitive inhibition by 8-phenyltheophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluvoxamine is a potent inhibitor of cytochrome P4501A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP1A2 - Wikipedia [en.wikipedia.org]

- 5. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]

- 6. content.abcam.com [content.abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Induction of cytochrome P4501A by smoking or omeprazole in comparison with UDP-glucuronosyltransferase in biopsies of human duodenal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CYP1A2 mRNA Expression Rather than Genetic Variants Indicate Hepatic CYP1A2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitory effects of antiarrhythmic drugs on phenacetin O-deethylation catalysed by human CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cjpas.net [cjpas.net]

- 17. researchgate.net [researchgate.net]

- 18. Inducibility of CYP1A2 by omeprazole in vivo related to the genetic polymorphism of CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 20. researchgate.net [researchgate.net]

- 21. Multiple-approaches to the identification and quantification of cytochromes P450 in human liver tissue by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effect of Cytochrome b5 Content on the Activity of Polymorphic CYP1A2, 2B6, and 2E1 in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. CYP1A2 cytochrome P450 family 1 subfamily A member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 24. PharmGKB summary: very important pharmacogene information for CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. knmp.nl [knmp.nl]

- 26. The genetic profiles of CYP1A1, CYP1A2 and CYP2E1 enzymes as susceptibility factor in xenobiotic toxicity in Turkish population - PMC [pmc.ncbi.nlm.nih.gov]

- 27. spandidos-publications.com [spandidos-publications.com]

- 28. ijpsonline.com [ijpsonline.com]

- 29. researchgate.net [researchgate.net]

- 30. mcgill.ca [mcgill.ca]

- 31. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Prognostic Value of CYP1A2 (rs2069514 and rs762551) Polymorphisms in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 33. biorxiv.org [biorxiv.org]

- 34. mdpi.com [mdpi.com]

Preliminary Screening of Compounds Using 7-Methoxyresorufin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for the preliminary screening of compounds using the fluorogenic probe 7-Methoxyresorufin. It is primarily intended for researchers and professionals involved in drug discovery and development who are assessing the potential of novel compounds to interact with cytochrome P450 enzymes, particularly CYP1A2.

Introduction: The Role of this compound in Drug Discovery

In the early stages of drug development, it is crucial to identify compounds that may cause adverse drug-drug interactions (DDIs). A primary mechanism for such interactions is the inhibition of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including approximately 95% of commercially available drugs.[1] The inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially resulting in toxicity.[1]

This compound is a valuable tool for in vitro screening of potential CYP inhibitors. It is a non-fluorescent molecule that is O-demethylated by specific CYP isoforms, primarily CYP1A2, to produce the highly fluorescent product, resorufin.[2][3] The rate of resorufin formation is directly proportional to the enzyme's activity.[1] By measuring the fluorescence intensity, researchers can efficiently and cost-effectively screen large compound libraries for their potential to inhibit CYP1A2 activity in a high-throughput format.[1][4][5] This fluorescence-based assay offers a sensitive and rapid alternative to more labor-intensive methods like HPLC-MS.[5]

The CYP1A2 Signaling Pathway and Enzyme Kinetics

The expression of the CYP1A2 gene is inducible by various xenobiotics, such as polycyclic aromatic hydrocarbons (PAHs) found in tobacco smoke.[6] This induction is primarily mediated by the aryl hydrocarbon receptor (AHR). Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter region of the CYP1A2 gene, leading to increased transcription.

The enzymatic reaction catalyzed by CYP1A2, the O-demethylation of this compound, follows Michaelis-Menten kinetics. The presence of an inhibitor can alter the kinetics of this reaction, which is the basis for the screening assay.

Data Presentation: Inhibition of CYP1A2 Activity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes the IC50 values for several known CYP1A2 inhibitors determined using this compound O-demethylation (MROD) or similar assays.

| Inhibitor | IC50 (µM) | Substrate | Enzyme Source | Reference |

| α-Naphthoflavone | 0.03 | This compound | Recombinant Human CYP1A2 | [7] |

| Furafylline | 2.419 | This compound | Recombinant Human CYP1A2 | [7] |

| Quercetin | 1.55 - 20 | This compound | Recombinant Human CYP1A2 | [7][8] |

| Resveratrol | 580 | This compound | Human P450 1A2 | [9] |

| Galangin | 0.008 (Kᵢ) | This compound | Human P450 1A2 | [9] |

| Mexiletine | 6.7 (Kᵢ) | This compound | Human P450 1A2 | [9] |

| Miconazole | 2.90 | 7-Ethoxyresorufin | Human P450 1A2 | [9] |

| Morin | 41.8 | Not Specified | Human Recombinant CYP1A2 | [8] |

| Fucoxanthin | 30.3 | Not Specified | Human Recombinant CYP1A2 | [8] |

| Pinocembrin | 0.52 | Phenacetin | Human Liver Microsomes | [10] |

| Fluvoxamine | 0.4 | Phenacetin | Human Liver Microsomes | [10] |

Experimental Protocols

This section provides a detailed methodology for performing a this compound O-demethylation (MROD) assay to screen for CYP1A2 inhibitors.

Reagents and Materials

-

Human liver microsomes (HLM) or recombinant human CYP1A2

-

This compound (substrate)

-

NADPH regenerating system (e.g., a solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.4)

-

Test compounds and known inhibitor (e.g., α-naphthoflavone) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~585-590 nm)

-

Resorufin (for standard curve)

-

Methanol or acetonitrile (for stopping the reaction)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for a typical CYP1A2 inhibition screening assay.

Detailed Assay Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. The final substrate concentration in the assay is typically around 2 µM.[5]

-

Prepare stock solutions of test compounds and a known CYP1A2 inhibitor (e.g., α-naphthoflavone) in DMSO. The final DMSO concentration in the incubation should be kept low (e.g., <0.5%) to avoid solvent effects.[5]

-

Prepare a working solution of the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare a resorufin stock solution in DMSO for generating a standard curve.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the following to each well:

-

Potassium phosphate buffer (pH 7.4).

-

Human liver microsomes (typically 0.2 mg/mL final concentration) or recombinant CYP1A2.[5]

-

A series of concentrations of the test compound or the positive control inhibitor. Include a vehicle control (DMSO only).

-

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the enzymatic reaction by adding a mixture of this compound and the NADPH regenerating system to each well.[5]

-

Incubate the plate at 37°C for a defined period (e.g., 5-15 minutes). The incubation time should be within the linear range of the reaction.[5]

-

Terminate the reaction by adding an equal volume of ice-cold methanol or acetonitrile.

-

Centrifuge the plate to pellet the precipitated protein.

-

-

Fluorescence Measurement:

-

Transfer the supernatant to a new black microplate.

-

Measure the fluorescence intensity of resorufin using a microplate reader with excitation and emission wavelengths of approximately 530-560 nm and 585-590 nm, respectively.[11]

-

-

Data Analysis:

-

Generate a resorufin standard curve to convert fluorescence units to the amount of product formed (pmol).

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Logical Relationships in Data Interpretation

The interpretation of screening data involves understanding the relationship between the observed enzyme inhibition and the potential for drug-drug interactions.

A low IC50 value suggests that the compound is a potent inhibitor of CYP1A2 in vitro. This information is then used to predict the likelihood of clinically significant drug-drug interactions. Compounds with high inhibitory potential are typically flagged for further investigation, which may include more detailed in vitro mechanistic studies or in vivo animal studies.

Conclusion

The preliminary screening of compounds using this compound is a robust and efficient method for identifying potential CYP1A2 inhibitors early in the drug discovery process. This technical guide provides the foundational knowledge, experimental protocols, and data interpretation framework necessary for researchers to effectively implement this assay. By identifying and characterizing potential drug-drug interactions at an early stage, the risk of clinical failures can be significantly reduced, leading to the development of safer and more effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. EROD and MROD as Markers of Cytochrome P450 1A Activities in Hepatic Microsomes from Entire and Castrated Male Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. EROD and MROD as Markers of Cytochrome P450 1A Activities in Hepatic Microsomes from Entire and Castrated Male Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genesight.com [genesight.com]

- 7. Cytochrome P450 1A2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the 7-Methoxyresorufin O-demethylation (MROD) Assay

For Researchers, Scientists, and Drug Development Professionals

The 7-Methoxyresorufin O-demethylation (MROD) assay is a sensitive and robust fluorometric method used to determine the activity of cytochrome P450 (CYP) enzymes, particularly CYP1A2. This assay is widely employed in drug metabolism studies, toxicology, and basic research to investigate the induction or inhibition of CYP1A2 activity by xenobiotics.

The principle of the MROD assay is based on the enzymatic O-demethylation of the non-fluorescent substrate this compound by CYP enzymes to form the highly fluorescent product, resorufin. The rate of resorufin formation is directly proportional to the enzyme activity and can be conveniently measured using a fluorescence plate reader.

Signaling Pathway

The MROD assay measures the catalytic activity of cytochrome P450 enzymes, which are part of a larger electron transport chain. The O-demethylation of this compound is initiated by the binding of the substrate to the active site of the CYP enzyme. The enzyme then receives electrons from NADPH via NADPH-cytochrome P450 reductase, leading to the oxidative cleavage of the methyl group from this compound and the formation of resorufin and formaldehyde.

Experimental Workflow

The experimental workflow for the MROD assay is straightforward and can be adapted for high-throughput screening. The general steps involve the preparation of reagents, incubation of the enzyme source with the substrate and cofactors, termination of the reaction, and measurement of the fluorescent product.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format but can be scaled as needed.

Materials and Reagents

| Reagent | Supplier | Catalog No. | Storage |

| This compound | Sigma-Aldrich | M1389 | -20°C, protect from light |

| Resorufin (standard) | Sigma-Aldrich | R3257 | -20°C, protect from light |

| NADPH (tetrasodium salt) | Sigma-Aldrich | N7505 | -20°C |

| Human Liver Microsomes | Corning | 452161 | -80°C |

| Potassium Phosphate Buffer (0.1 M, pH 7.4) | In-house preparation | - | 4°C |

| Acetonitrile | Fisher Scientific | A998 | Room Temperature |

| 96-well black, clear-bottom plates | Corning | 3603 | Room Temperature |

Equipment

-

Fluorescence microplate reader with excitation and emission filters for resorufin (Ex: ~560 nm, Em: ~590 nm).

-

Incubator (37°C)

-

Multichannel pipette

-

Centrifuge with a plate rotor

Stock Solution Preparation

-

This compound (1 mM): Dissolve 2.27 mg of this compound in 10 mL of methanol. Store at -20°C, protected from light.

-

Resorufin (1 mM): Dissolve 2.13 mg of resorufin in 10 mL of methanol. Store at -20°C, protected from light.

-

NADPH (10 mM): Dissolve 8.33 mg of NADPH in 1 mL of 0.1 M potassium phosphate buffer (pH 7.4). Prepare fresh on the day of the experiment.

Assay Procedure

-

Prepare Resorufin Standard Curve:

-

Prepare a series of dilutions of the resorufin stock solution in the assay buffer (0.1 M potassium phosphate buffer, pH 7.4) to generate a standard curve (e.g., 0-1000 nM).

-

Add 100 µL of each standard concentration to the wells of the 96-well plate in triplicate.

-

-

Prepare Reaction Mixture:

-

Prepare a master mix containing the reaction components. For each well, the final volume will be 200 µL.

-

The final concentrations in the reaction should be:

-

Human Liver Microsomes: 10-20 µg/mL

-

This compound: 1-5 µM

-

NADPH: 1 mM

-

-

A typical reaction setup is provided in the table below.

-

| Component | Volume per well (µL) | Final Concentration |

| 0.1 M Potassium Phosphate Buffer (pH 7.4) | Variable | - |

| Human Liver Microsomes (1 mg/mL stock) | 2-4 | 10-20 µg/mL |

| Test Compound or Vehicle | 2 | As desired |

| Pre-incubate at 37°C for 5 minutes | ||

| This compound (working solution) | 20 | 1-5 µM |

| NADPH (10 mM stock) | 20 | 1 mM |

| Total Volume | 200 |

-

Assay Execution:

-

Add the appropriate volume of buffer, microsomes, and test compound/vehicle to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the this compound working solution followed by the NADPH solution.

-

Incubate the plate at 37°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Terminate the reaction by adding 100 µL of ice-cold acetonitrile to each well.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer 150 µL of the supernatant to a new black 96-well plate.

-

-

Fluorescence Measurement:

Data Analysis and Presentation

-

Standard Curve: Plot the fluorescence intensity of the resorufin standards against their concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Calculate Resorufin Concentration: Use the standard curve equation to calculate the concentration of resorufin produced in each sample well.

-

Calculate Enzyme Activity: The CYP1A2 activity is expressed as pmol of resorufin formed per minute per mg of microsomal protein.

Activity (pmol/min/mg) = ( [Resorufin] (nM) * Reaction Volume (L) ) / ( Incubation Time (min) * Microsomal Protein (mg) ) * 1000

Sample Data Presentation

Table 1: Resorufin Standard Curve Data

| Resorufin Concentration (nM) | Fluorescence (RFU) - Replicate 1 | Fluorescence (RFU) - Replicate 2 | Fluorescence (RFU) - Replicate 3 | Average RFU |

| 0 | 50 | 52 | 51 | 51 |

| 50 | 550 | 545 | 555 | 550 |

| 100 | 1050 | 1060 | 1040 | 1050 |

| 250 | 2540 | 2560 | 2550 | 2550 |

| 500 | 5050 | 5030 | 5070 | 5050 |

| 1000 | 10100 | 10050 | 10150 | 10100 |

Table 2: MROD Activity in Response to an Inducer

| Treatment | [Inducer] (µM) | MROD Activity (pmol/min/mg protein) ± SD | Fold Induction |

| Vehicle Control | 0 | 15.2 ± 1.8 | 1.0 |

| Inducer X | 1 | 45.6 ± 3.5 | 3.0 |

| Inducer X | 10 | 121.6 ± 9.7 | 8.0 |

| Inducer X | 50 | 288.8 ± 21.4 | 19.0 |

Table 3: Inhibition of MROD Activity

| Inhibitor | [Inhibitor] (µM) | MROD Activity (% of Control) ± SD | IC50 (µM) |

| Vehicle Control | 0 | 100 ± 5.2 | - |

| Inhibitor Y | 0.1 | 85.4 ± 4.1 | 1.5 |

| Inhibitor Y | 1 | 55.2 ± 3.9 | |

| Inhibitor Y | 10 | 15.8 ± 2.5 | |

| Inhibitor Y | 100 | 2.1 ± 0.5 |

Conclusion

The this compound O-demethylation assay is a highly sensitive and reproducible method for measuring CYP1A2 activity. The detailed protocol and data presentation guidelines provided in these application notes will enable researchers, scientists, and drug development professionals to effectively implement this assay in their studies of drug metabolism and enzyme kinetics.

References

Application Notes and Protocols for CYP1A2 Activity Assay Using 7-Methoxyresorufin in Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 1A2 (CYP1A2) is a crucial enzyme predominantly found in the liver, playing a significant role in the metabolism of a wide array of xenobiotics, including approximately 15% of clinically used drugs and pro-carcinogens.[1][2] Characterizing the activity of CYP1A2 is fundamental in drug discovery and development to assess drug-drug interactions, metabolic stability, and potential toxicity of new chemical entities. This document provides a detailed protocol for determining CYP1A2 activity in liver microsomes using the fluorogenic probe substrate, 7-Methoxyresorufin.

The assay is based on the O-demethylation of this compound by CYP1A2, which results in the formation of the highly fluorescent product, resorufin.[3][4] The rate of resorufin formation is directly proportional to the CYP1A2 activity and can be monitored continuously using a fluorescence plate reader. This method is sensitive, robust, and amenable to high-throughput screening.

Biochemical Pathway

The enzymatic reaction catalyzed by CYP1A2 is the O-demethylation of this compound. In the presence of NADPH and oxygen, CYP1A2 converts this compound to resorufin and formaldehyde.

Figure 1: Biochemical conversion of this compound by CYP1A2.

Materials and Reagents

| Reagent | Supplier | Catalog No. |

| Human Liver Microsomes (pooled) | Corning | 452161 |

| This compound | Sigma-Aldrich | M1553 |

| Resorufin | Sigma-Aldrich | R3257 |

| NADPH Regenerating System Solution A | Corning | 451220 |

| NADPH Regenerating System Solution B | Corning | 451200 |

| Potassium Phosphate Buffer (0.5 M, pH 7.4) | Thermo Fisher | K2105 |

| Acetonitrile (ACN), HPLC grade | Merck | 100014 |

| α-Naphthoflavone (CYP1A2 inhibitor) | Sigma-Aldrich | N3628 |

| 96-well black, clear-bottom microplates | Greiner Bio-One | 655090 |

Experimental Protocols

Preparation of Reagents

-

100 mM Potassium Phosphate Buffer (pH 7.4): Dilute the 0.5 M stock solution with ultrapure water.

-

This compound Stock Solution (1 mM): Dissolve 2.43 mg of this compound in 10 mL of methanol. Store at -20°C, protected from light.

-

Resorufin Standard Stock Solution (1 mM): Dissolve 2.31 mg of resorufin in 10 mL of methanol. Store at -20°C, protected from light.

-

NADPH Regenerating System: Prepare according to the manufacturer's instructions.

-

Liver Microsomes: Thaw on ice immediately before use. Dilute to the desired concentration (e.g., 0.2 mg/mL) with 100 mM potassium phosphate buffer.

Experimental Workflow

Figure 2: General workflow for the CYP1A2 activity assay.

CYP1A2 Activity Assay Protocol

-

Prepare Resorufin Standard Curve:

-

Perform serial dilutions of the resorufin stock solution in 100 mM potassium phosphate buffer to obtain standards ranging from 0 to 1 µM.

-

Add 100 µL of each standard to the wells of the 96-well plate.

-

Add 100 µL of a 50:50 mixture of acetonitrile and buffer to each well.

-

-

Set up the Reaction Plate:

-

In separate wells of a 96-well plate, add the following in order:

-

50 µL of 100 mM Potassium Phosphate Buffer (pH 7.4)

-

20 µL of Human Liver Microsomes (final concentration 0.04 mg/mL)[5]

-

10 µL of this compound (final concentrations ranging from 0.05 to 10 µM for kinetics; or a fixed concentration, e.g., 2 µM, for inhibition studies)[6]

-

For inhibition assays, add 10 µL of inhibitor solution (e.g., α-naphthoflavone) or vehicle control.[5]

-

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 5 minutes.[6]

-

-

Initiate the Reaction:

-

Start the reaction by adding 10 µL of the NADPH regenerating system to each well. The final reaction volume is 100 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.

-

-

Stop the Reaction:

-

Terminate the reaction by adding 100 µL of cold acetonitrile.

-

-

Fluorescence Measurement:

Data Analysis

-

Standard Curve: Plot the fluorescence intensity of the resorufin standards against their concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to convert the fluorescence readings of the samples into the amount of resorufin produced.

-

Enzyme Kinetics (Michaelis-Menten):

-

Calculate the reaction velocity (V) at each substrate concentration (pmol/min/mg protein).

-

Plot the velocity against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km (Michaelis constant) and Vmax (maximum reaction velocity).

-

-

Inhibition (IC50 Determination):

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of CYP1A2 activity.

-

Representative Data

Table 1: Michaelis-Menten Kinetics of this compound O-demethylation by Human Liver Microsomes

| Parameter | Value |

| Km (µM) | 2.67 ± 0.41[8] |

| Vmax (pmol/min/mg protein) | 20.6 ± 1.7[8] |

| Clint (Vmax/Km) (µL/min/mg protein) | 7.72 |

Data are presented as mean ± standard deviation.

Table 2: Inhibition of CYP1A2 Activity by α-Naphthoflavone

| Inhibitor Concentration (nM) | % Inhibition |

| 0.1 | 5.2 |

| 1 | 15.8 |

| 10 | 48.9 |

| 100 | 85.3 |

| 1000 | 98.1 |

| IC50 (nM) | 10.3 |

This is example data for illustrative purposes.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Contaminated reagents or plates | Use fresh reagents and high-quality plates. Subtract the fluorescence of a no-enzyme control. |

| Low signal | Inactive enzyme or NADPH | Ensure proper storage and handling of microsomes and NADPH regenerating system. Optimize enzyme concentration and incubation time. |

| Non-linear reaction rate | Substrate depletion or enzyme instability | Reduce incubation time or microsomal protein concentration. |

| Poor standard curve linearity | Pipetting errors or incorrect dilutions | Ensure accurate pipetting and serial dilutions. Prepare fresh standards. |

Conclusion

The this compound O-demethylation assay is a reliable and sensitive method for characterizing CYP1A2 activity in liver microsomes. The detailed protocol and data analysis guidelines provided in these application notes will enable researchers to accurately assess the metabolic capacity of CYP1A2 and to investigate the inhibitory potential of new chemical entities, which is a critical step in the drug development process.

References

- 1. mdpi.com [mdpi.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Enhancement of this compound O-demethylation activity of human cytochrome P450 1A2 by molecular breeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pregnancy Decreases Rat CYP1A2 Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Enzymatic analysis of cDNA-expressed human CYP1A1, CYP1A2, and CYP1B1 with 7-ethoxyresorufin as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lawdata.com.tw [lawdata.com.tw]

Application Notes and Protocols for Calculating Enzyme Kinetics with 7-Methoxyresorufin

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyresorufin is a fluorogenic substrate extensively utilized in the field of biochemistry and drug metabolism to probe the catalytic activity of various enzymes, most notably the Cytochrome P450 (CYP) superfamily. The O-demethylation of the non-fluorescent this compound yields the highly fluorescent product, resorufin. This conversion allows for a sensitive and continuous monitoring of enzyme activity, making it an ideal tool for determining enzyme kinetics. These application notes provide a detailed overview, experimental protocols, and data presentation for the use of this compound in enzyme kinetic studies, with a primary focus on CYP enzymes.

Principle of the Assay

The this compound O-demethylase (MROD) assay is a fluorescence-based method used to measure the activity of enzymes that can catalyze the O-dealkylation of this compound. The enzymatic reaction converts the substrate into resorufin, which exhibits a distinct fluorescence profile (excitation ~530-560 nm, emission ~585-590 nm). The rate of resorufin formation is directly proportional to the enzyme's activity under specific conditions. By measuring the increase in fluorescence over time at varying substrate concentrations, key enzyme kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined.

Key Applications

-

Enzyme Activity Screening: Rapidly screen for the activity of specific CYP isoforms in various biological preparations such as liver microsomes, S9 fractions, and recombinant enzyme systems.

-

Enzyme Inhibition Studies: Evaluate the inhibitory potential of new chemical entities (NCEs) on CYP enzymes, a critical step in drug development to predict potential drug-drug interactions.

-

Enzyme Induction Studies: Assess the induction of CYP enzyme expression by xenobiotics.

-

Characterization of Recombinant Enzymes: Determine the kinetic properties of purified, recombinantly expressed enzymes.

Signaling Pathway: The Cytochrome P450 Catalytic Cycle

The enzymatic conversion of this compound by Cytochrome P450 enzymes follows a well-established catalytic cycle. This cycle involves the activation of molecular oxygen and the transfer of an oxygen atom to the substrate.

Caption: The catalytic cycle of Cytochrome P450 enzymes.

Experimental Workflow: MROD Assay

The following diagram outlines the typical workflow for a this compound O-demethylase (MROD) assay performed in a microplate format.

Caption: Workflow for a typical MROD enzyme kinetics assay.

Detailed Experimental Protocol: MROD Assay for CYP1A2 in Human Liver Microsomes

This protocol is designed for determining the kinetic parameters of CYP1A2 using human liver microsomes in a 96-well plate format with a fluorescence plate reader.

Materials:

-

Human Liver Microsomes (HLM)

-

This compound

-

Resorufin standard

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader with temperature control

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). From this stock, prepare a series of dilutions in potassium phosphate buffer to achieve final assay concentrations typically ranging from 0.05 µM to 10 µM.

-